D(+)-Melibiose monohydrate
Description
Structural Classification and Occurrence in Biological Systems
D(+)-Melibiose is classified as a reducing disaccharide. sigmaaldrich.comwikipedia.org This is because one of the monosaccharide units, glucose, has a free hemiacetal unit, which allows it to act as a reducing agent. wikipedia.org The two monosaccharide units, D-galactose and D-glucose, are joined by an α-1,6 glycosidic bond. wikipedia.orgmedkoo.commedchemexpress.com This linkage connects the anomeric carbon (C1) of the α-D-galactose to the C6 hydroxyl group of the D-glucose molecule. ebi.ac.uk X-ray diffraction studies have confirmed that both pyranose rings in melibiose (B213186) monohydrate adopt a 4C1 chair conformation. researchgate.net
Melibiose is found in a variety of biological systems. It is naturally present in some plants, such as in the seeds of legumes, and can be released into the rhizosphere. sigmaaldrich.comfrontiersin.org It is also a component of the trisaccharide raffinose (B1225341), which is widely distributed in the plant kingdom. wikipedia.orgfrontiersin.org Melibiose can be obtained from raffinose through enzymatic hydrolysis by invertase, which breaks the bond between glucose and fructose (B13574). wikipedia.orgebi.ac.uk In the microbial world, melibiose serves as a carbon source for certain bacteria and yeasts. medchemexpress.combiorxiv.org For instance, the ability to ferment melibiose is a key characteristic used to differentiate between various species of microorganisms, such as Saccharomyces pastorianus (lager yeast), which can metabolize it, and Saccharomyces cerevisiae (ale yeast), which cannot. wikipedia.orgbiorxiv.org It has also been identified in melissopalynology, the study of pollen in honey. Additionally, melibiose-containing glycosphingolipids have been found in marine invertebrates. researchgate.net
Historical Perspectives in Glycobiology Research and Classification Methodologies
The study of carbohydrates, a field that has evolved into modern glycobiology, began in the 19th century with the isolation and characterization of various sugars. byjus.comnumberanalytics.comnumberanalytics.com Initially, carbohydrates were primarily viewed as energy sources and structural materials. nih.gov The term "glycobiology" was coined in the late 1980s to encompass the broader study of the structure, biosynthesis, and biological roles of glycans (carbohydrates). nih.gov
Historically, the classification of disaccharides like melibiose relied on chemical methods to determine their structure. msu.edu Key characteristics used for classification included whether the sugar was reducing or non-reducing. wikipedia.orgmsu.edu A reducing sugar is one that can be oxidized by weak oxidizing agents. msu.edu Hydrolysis, either by acid or enzymes, was another critical tool. byjus.commsu.edu By identifying the monosaccharide products of hydrolysis, chemists could determine the composition of the disaccharide. msu.edu For melibiose, hydrolysis yields D-glucose and D-galactose. msu.edu
To elucidate the specific linkage between the monosaccharides, techniques such as permethylation followed by acid hydrolysis were employed. msu.edu This process involves methylating all free hydroxyl groups before cleaving the glycosidic bond. The positions of the unmethylated hydroxyl groups on the resulting methylated monosaccharides reveal which carbons were involved in the glycosidic linkage and the ring structure. msu.edu Furthermore, the use of specific enzymes, known as glycosidases, helped determine the stereochemistry (α or β) of the glycosidic bond. msu.edu For example, melibiose is cleaved by α-galactosidase, indicating an α-glycosidic linkage. wikipedia.orgmsu.edu
D(+)-Melibiose as a Model Disaccharide in Glycosidic Bond Investigations
The α-1,6 glycosidic bond in D(+)-melibiose makes it a valuable model substrate for studying the mechanisms of glycosidic bond cleavage. nih.gov This is a fundamental process in carbohydrate metabolism. khanacademy.org The hydrolysis of this bond, which breaks melibiose down into glucose and galactose, can be catalyzed by enzymes or by acid. wikipedia.orgkhanacademy.orgnih.gov
Enzymatic hydrolysis is highly specific. The enzyme α-galactosidase specifically targets and cleaves the α-1,6 linkage in melibiose. wikipedia.orgnih.govresearchgate.net Studies on the enzymatic hydrolysis of melibiose help in understanding enzyme kinetics, substrate specificity, and the role of specific amino acid residues in the active site of glycoside hydrolases. nih.govkhanacademy.org For example, research has shown that some microorganisms secrete α-galactosidase to hydrolyze melibiose extracellularly, allowing them to then import and utilize the resulting monosaccharides. nih.gov
Acid-catalyzed hydrolysis of glycosidic bonds, in contrast to enzymatic hydrolysis, is generally non-specific. researchgate.net The mechanism involves the protonation of the glycosidic oxygen, followed by the departure of the aglycone (the non-sugar part, in this case, the glucose unit) and the formation of a cyclic oxocarbenium ion intermediate. This intermediate then reacts with water to form the free monosaccharide. researchgate.net The rate of acid hydrolysis can be influenced by factors such as the ring size (furanose vs. pyranose) and the stereochemistry of the linkage. researchgate.net Melibiose serves as a useful model to investigate these factors and to develop novel catalysts that can mimic the efficiency and selectivity of natural enzymes. nih.gov For instance, synthetic polyacrylate gels have been developed and tested for their ability to selectively hydrolyze the α-1,6 glycosidic bond in melibiose over other types of glycosidic bonds. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;/h1,4-12,14-21H,2-3H2;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIDEFLSUMQFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Biotransformations of D + Melibiose
Alpha-Galactosidase Catalysis and Specificity
Alpha-galactosidases (α-D-galactoside galactohydrolases, E.C. 3.2.1.22) are exoglycosidases that catalyze the cleavage of terminal α-1,6-linked galactose residues from various substrates, including D(+)-Melibiose. scielo.br This catalytic activity is central to the biotransformation of melibiose (B213186).
Identification and Characterization of α-Galactosidase Enzymes
A variety of microorganisms have been identified as potent producers of α-galactosidases with the ability to act on D(+)-Melibiose. These enzymes have been isolated and characterized, revealing distinct properties.
Azotobacter vinelandii : This bacterium produces an inducible exo-α-galactosidase that hydrolyzes melibiose extracellularly, resulting in the accumulation of glucose and galactose in the surrounding medium. nih.govnih.gov The induction of this enzyme can be triggered by galactose, raffinose (B1225341), and stachyose (B150584) in addition to melibiose. nih.gov
Bacillus sp. LX-1 : Isolated from the Antarctic, this bacterial strain secretes an extracellular α-galactosidase. academicjournals.org The production of this enzyme is enhanced by the presence of galactose, peptone, and Mn2+ in the culture medium. academicjournals.orgacademicjournals.org
Lactobacillus amylolyticus L6 : This gram-positive bacterium, isolated from naturally fermented tofu whey, produces an α-galactosidase (AglB) belonging to the GH36 family. nih.govbohrium.com The enzyme is notable for its ability to hydrolyze raffinose and stachyose. nih.govbohrium.com
Aspergillus sp. D-23 : This fungal strain, developed through mutagenesis, yields a high molecular weight α-galactosidase. bohrium.commdpi.com The purified enzyme is a monomeric protein with a molecular weight of approximately 125 kDa. mdpi.com
Table 1: Characteristics of α-Galactosidase Enzymes
| Enzyme Source | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) |
| Azotobacter vinelandii | Not specified | Not specified | Not specified |
| Bacillus sp. LX-1 | Not specified | 7.0 academicjournals.org | 40 academicjournals.org |
| Lactobacillus amylolyticus L6 | 328 nih.gov | 6.0 nih.govbohrium.com | 37 nih.govbohrium.com |
| Aspergillus sp. D-23 | 125 mdpi.com | 5.0 bohrium.commdpi.com | 65 bohrium.commdpi.com |
Kinetic Parameters of α-Galactosidase Activity (Km, Vmax) with D(+)-Melibiose
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the affinity of α-galactosidases for their substrates and their catalytic efficiency. For the α-galactosidase from Aspergillus sp. D-23, the kinetic parameters were determined using the synthetic substrate p-nitrophenyl α-D-galactopyranoside (p-NPG), revealing a Km of 0.983 mmol/L and a Vmax of 1.587 μmol·mL⁻¹·min⁻¹. mdpi.com While this indicates a lower affinity for the synthetic substrate, the enzyme demonstrates high hydrolytic activity towards natural substrates like melibiose. mdpi.com
Table 2: Kinetic Parameters of α-Galactosidase from Aspergillus sp. D-23 (using p-NPG as substrate)
| Parameter | Value |
| Km | 0.983 mmol/L mdpi.com |
| Vmax | 1.587 μmol·mL⁻¹·min⁻¹ mdpi.com |
Substrate Specificity and Hydrolysis Efficiency towards D(+)-Melibiose and Related Oligosaccharides
Alpha-galactosidases exhibit varying degrees of specificity towards different α-galactooligosaccharides.
The enzyme from Bacillus sp. LX-1 exclusively hydrolyzes α-D-galactosides such as p-nitrophenyl-α-galactopyranoside, melibiose, raffinose, and stachyose. academicjournals.org
The α-galactosidase from Aspergillus sp. D-23 demonstrates a strong capacity to hydrolyze melibiose and raffinose, achieving over 95% degradation of these oligosaccharides. bohrium.commdpi.com The hydrolysis efficiency for natural substrates was found to be in the order of melibiose > raffinose. mdpi.com
In contrast, the α-galactosidase from Aspergillus niger 5-16 rapidly hydrolyzes p-nitrophenyl-α-D-galactopyranoside but shows very low activity towards melibiose. nih.govoup.com
Modulation of α-Galactosidase Activity by Environmental Factors and Metal Ions
The catalytic activity of α-galactosidases is significantly influenced by environmental conditions such as pH and temperature, as well as the presence of metal ions.
For Bacillus sp. LX-1 α-galactosidase, activity is almost completely inhibited by Ag+, Hg2+, and Cu2+. academicjournals.org
The α-galactosidase from Lactobacillus amylolyticus L6 is enhanced by potassium ions, while divalent mercury, copper, and zinc ions exhibit varying levels of inhibition. bohrium.comresearchgate.net
The activity of the enzyme from Aspergillus sp. D-23 is strongly inhibited by high concentrations of Cu2+, whereas low concentrations of Fe2+ can promote its activity. bohrium.commdpi.com This enzyme also exhibits good stability over a pH range of 3.0 to 8.0, retaining over 80% of its activity after a 2-hour incubation. bohrium.commdpi.com
Table 3: Effects of Metal Ions on α-Galactosidase Activity
| Enzyme Source | Inhibitory Ions | Activator Ions |
| Bacillus sp. LX-1 | Ag+, Hg2+, Cu2+ academicjournals.org | - |
| Lactobacillus amylolyticus L6 | Hg2+, Cu2+, Zn2+ bohrium.comresearchgate.net | K+ bohrium.comresearchgate.net |
| Aspergillus sp. D-23 | Cu2+ (high conc.) bohrium.commdpi.com | Fe2+ (low conc.) bohrium.commdpi.com |
Enzymatic Transglycosylation Capabilities
In addition to hydrolysis, some α-galactosidases can catalyze transglycosylation reactions, particularly at high substrate concentrations. This capability is utilized for the synthesis of α-galacto-oligosaccharides (α-GOS). The α-galactosidase from Lactobacillus amylolyticus L6 has been shown to synthesize α-GOS with a degree of polymerization of 3 or higher from a 300 mM melibiose solution, achieving a maximum yield of 31.56% (w/w). nih.govbohrium.com Similarly, the MelA α-galactosidase from Lactobacillus plantarum WCFS1 demonstrates a high capacity to transfer galactosyl residues from melibiose to various disaccharide acceptors, leading to the formation of novel hetero-oligosaccharides. acs.org
Bioproduction of D(+)-Melibiose
D(+)-Melibiose can be produced through the enzymatic treatment of more complex sugars, most notably raffinose. The enzyme levansucrase from Leuconostoc mesenteroides B-512 FMC has been utilized for the bioproduction of melibiose from raffinose. semanticscholar.orgacs.orgbohrium.com The optimal conditions for this synthesis were found to be a pH of 6.0 and a temperature of 45°C. acs.orgresearchgate.net High concentrations of raffinose were observed to favor the production of melibiose. acs.orgbohrium.com In one study, using 210 g/L of raffinose and 210 g/L of lactose (B1674315) as a fructosyl acceptor, a maximal yield of 88 g/L of melibiose was achieved. acs.org
Another approach involves whole-cell biocatalysis using Saccharomyces cerevisiae. researchgate.net In this system, the invertase produced by the yeast hydrolyzes raffinose into melibiose and fructose (B13574). wikipedia.org
Enzymatic Synthesis of D(+)-Melibiose from Raffinose (e.g., using Levansucrase from Leuconostoc mesenteroides)
D(+)-Melibiose can be effectively synthesized from raffinose through a transfructosylation reaction catalyzed by the enzyme levansucrase. bohrium.com Levansucrase, such as the one derived from Leuconostoc mesenteroides B-512 FMC, facilitates the transfer of the fructosyl group from a donor substrate to an acceptor molecule. bohrium.comsemanticscholar.org In this specific biotransformation, raffinose (a trisaccharide made of galactose, glucose, and fructose) serves as the substrate. The levansucrase enzyme cleaves the fructose from raffinose and, in a key step, can transfer it to an acceptor molecule. bohrium.com The remaining disaccharide portion of the raffinose molecule is D(+)-Melibiose. semanticscholar.org
The reaction involves both hydrolysis and transfructosylation activities of the levansucrase enzyme. bohrium.com A high concentration of the substrate, raffinose, has been found to significantly favor the production of melibiose. semanticscholar.orgacs.org The identity of the resulting transfructosylation product as melibiose has been confirmed through analytical methods such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR). bohrium.comsemanticscholar.org This enzymatic route presents a targeted method for producing melibiose, a valuable reducing disaccharide. semanticscholar.org
Optimization of Biocatalytic Reaction Conditions for D(+)-Melibiose Synthesis
The efficiency and yield of the enzymatic synthesis of D(+)-Melibiose are highly dependent on the optimization of various reaction parameters. semanticscholar.org Factors such as pH, temperature, substrate concentration, and enzyme units play a critical role in maximizing the output of the desired product. bohrium.comsemanticscholar.org Studies focusing on the levansucrase from L. mesenteroides B-512 FMC have identified specific optimal conditions for melibiose synthesis from raffinose. semanticscholar.orgacs.org
A systematic approach to optimization reveals that a high substrate concentration is a key factor that strongly favors the production of melibiose. semanticscholar.org Research has established a set of optimized parameters for this specific enzymatic reaction. bohrium.comsemanticscholar.orgresearchgate.net When using purified levansucrase, the maximal yield of melibiose was achieved under these fine-tuned conditions. semanticscholar.orgacs.org
Below is a data table summarizing the optimal reaction conditions identified for the synthesis of D(+)-Melibiose using levansucrase from Leuconostoc mesenteroides B-512 FMC. semanticscholar.orgacs.org
| Parameter | Optimal Value |
| pH | 6.0 |
| Temperature | 45 °C |
| Substrate Concentration (Raffinose) | 210 g/L |
| Ratio of Substrates (Raffinose:Acceptor) | 1:1 (210 g/L : 210 g/L) |
| Enzyme Units | 5 U/mL |
| Maximal Melibiose Yield | 88 g/L |
This interactive table summarizes the optimal conditions for the enzymatic synthesis of D(+)-Melibiose.
Whole-Cell Biocatalysis for D(+)-Melibiose Production (e.g., using Saccharomyces cerevisiae strains)
Whole-cell biocatalysis represents an alternative and potentially more cost-effective method for producing D(+)-Melibiose from raffinose compared to using purified enzymes. bohrium.comnih.gov This approach utilizes entire microbial cells, such as various strains of Saccharomyces cerevisiae (including liquor, wine, and baker's yeasts), which contain the necessary enzymatic machinery. bohrium.com In these systems, key enzymes like invertase (encoded by the suc2 gene) and α-galactosidase (encoded by the mel1 gene) are involved in the biotransformation process. researchgate.netbohrium.com
To enhance the production of melibiose and reduce unwanted by-products, metabolic engineering strategies have been employed. nih.gov One approach involves deleting the mel1 gene in a liquor yeast strain of S. cerevisiae. nih.gov This deletion eliminates the activity of α-galactosidase, which prevents the degradation of the target product melibiose and the formation of the by-product galactose. nih.gov Further engineering, such as integrating fructose transporter genes (fsy1 or ffzi1) and overexpressing the gcr1 gene, can improve the uptake and removal of the fructose by-product, thereby increasing the purity and yield of melibiose. nih.gov An optimally engineered strain demonstrated a 30% improvement in yield and a 36% increase in product purity compared to the wild-type strain. nih.gov
Analysis of Co-products in D(+)-Melibiose Bioproduction Processes
In the bioproduction of D(+)-Melibiose from raffinose, particularly through whole-cell biocatalysis with Saccharomyces cerevisiae, the formation of co-products or by-products is a critical aspect to consider. bohrium.com The primary co-product of the desired reaction is fructose, which is released when invertase acts on raffinose. bohrium.comnih.gov However, other enzymatic activities within the whole cell can lead to the generation of additional substances. researchgate.net
Analysis of the reaction mixture reveals the concentration variations of the substrate (raffinose), the target product (melibiose), and the by-products (fructose and galactose). bohrium.comresearchgate.net The presence of excessive by-products has been a notable issue in processes using current S. cerevisiae strains. nih.govresearchgate.net Consequently, strategies to minimize by-product formation are essential for improving the economic viability of melibiose bioproduction. As mentioned previously, genetic engineering, specifically the deletion of the mel1 gene, has proven effective in eliminating the reactions catalyzed by α-galactosidase, thereby preventing the formation of galactose and the degradation of melibiose. nih.gov
| Compound | Role in Bioprocess |
| Raffinose | Substrate |
| D(+)-Melibiose | Target Product |
| Fructose | Co-product/By-product |
| Galactose | By-product |
| Sucrose (B13894) | By-product |
This interactive table outlines the roles of various compounds in the bioproduction of D(+)-Melibiose.
Microbial Physiology and Metabolism of D + Melibiose
D(+)-Melibiose as a Carbon Source in Prokaryotic Systems
D(+)-Melibiose, a disaccharide composed of galactose and glucose, serves as a valuable carbon source for various prokaryotic organisms. Its metabolism is a well-studied model system for understanding sugar transport, enzymatic breakdown, and genetic regulation in bacteria.
Utilization Pathways in Enteric Bacteria (e.g., Escherichia coli, Salmonella typhimurium, Erwinia chrysanthemi)
Enteric bacteria have evolved sophisticated pathways to utilize D(+)-Melibiose. In Escherichia coli and Salmonella typhimurium, the process begins with the transport of melibiose (B213186) across the cell membrane. This is accomplished by the melibiose permease (MelB), a symporter that couples the uptake of melibiose with the transport of a cation, such as Na+, Li+, or H+. pnas.org Once inside the cell, the disaccharide is hydrolyzed into its constituent monosaccharides, α-D-galactose and D-glucose, by the enzyme α-galactosidase, which is encoded by the melA gene. hmdb.caumaryland.edu These monosaccharides then enter their respective metabolic pathways, such as glycolysis and the galactose metabolic pathway, to generate energy and cellular building blocks. umaryland.edu
Erwinia chrysanthemi (now known as Dickeya dadantii), a phytopathogenic bacterium, can also utilize melibiose as a sole carbon source for growth. researchgate.netnih.govsigmaaldrich.com Its utilization pathway involves the raf gene cluster, which is sufficient for melibiose catabolism. researchgate.netnih.govkrayonnz.comresearcher.life Similar to E. coli, the process involves transport and subsequent hydrolysis of the sugar. ftb.com.hr
Interestingly, in some bacteria like Azotobacter vinelandii, melibiose is hydrolyzed extracellularly by an inducible exo-α-galactosidase, leading to the accumulation of glucose and galactose in the surrounding medium before transport into the cell. asm.org
Genetic Regulation of D(+)-Melibiose Catabolism (e.g., mel operon, scr and raf gene clusters, cyclic AMP receptor protein regulation)
The breakdown of D(+)-Melibiose in bacteria is tightly regulated at the genetic level to ensure that the necessary enzymes are produced only when the sugar is present and other preferred carbon sources, like glucose, are absent.
In Escherichia coli, the genes responsible for melibiose metabolism, melA (α-galactosidase) and melB (melibiose permease), are organized into the mel operon . pnas.orgresearchgate.net The expression of this operon is controlled by the MelR protein, a transcriptional activator that belongs to the AraC-XylS family of regulatory proteins. researchgate.netnih.gov Melibiose acts as an inducer, triggering a conformational change in MelR that allows it to activate transcription of the melAB genes. researchgate.netnih.govoup.com
The regulation of the mel operon is further modulated by the cyclic AMP receptor protein (CRP) , also known as the catabolite activator protein (CAP). researchgate.netresearchgate.net When glucose levels are low, intracellular levels of cyclic AMP (cAMP) rise. cAMP binds to CRP, and the cAMP-CRP complex then binds to a specific site at the melAB promoter, enhancing the activation of transcription by MelR. researchgate.netnih.gov This ensures that melibiose is utilized only when glucose is scarce.
In Erwinia chrysanthemi, the catabolism of melibiose is primarily controlled by the raf gene cluster . researchgate.netnih.gov This cluster is regulated by a specific repressor, RafR. researchgate.netnih.govkrayonnz.comresearcher.life Both the raf and the scr (sucrose) gene clusters in this bacterium are also under the control of the global activator CRP, demonstrating a hierarchical control of carbohydrate metabolism. researchgate.netnih.govasm.org Inactivation of the RafR repressor can lead to the assimilation of other sugars like lactose (B1674315) and stachyose (B150584). researchgate.netnih.gov
Enzymatic Activities Required for D(+)-Melibiose Metabolism in Bacteria (α-galactosidase, galactoside permease)
Two key enzymatic activities are essential for the bacterial metabolism of D(+)-Melibiose:
α-Galactosidase (EC 3.2.1.22): This enzyme, also known as melibiase, catalyzes the hydrolysis of the α-1,6 glycosidic bond in melibiose, releasing α-D-galactose and D-glucose. jmb.or.kr In E. coli and S. typhimurium, this enzyme is encoded by the melA gene. nih.govnih.gov The activity of α-galactosidase is crucial for breaking down the disaccharide into metabolizable monosaccharides. nih.gov In Erwinia chrysanthemi, the α-galactosidase responsible for degrading melibiose is also involved in the breakdown of raffinose (B1225341) and is primarily located in the cytoplasm. ftb.com.hr
Galactoside Permease: This transport protein is responsible for the uptake of melibiose from the environment into the bacterial cell. In E. coli, this function is carried out by the melibiose permease (MelB), encoded by the melB gene. pnas.org MelB is a cation symporter, using the electrochemical gradient of Na+, Li+, or H+ to drive melibiose accumulation. pnas.org In Salmonella typhimurium, a similar galactoside permease is required for melibiose metabolism. nih.gov Klebsiella aerogenes possesses a distinct melibiose permease (MelP) that is induced by melibiose. cambridge.org
| Enzyme | Gene (in E. coli) | Function | Location |
| α-Galactosidase | melA | Hydrolyzes melibiose into galactose and glucose. hmdb.caumaryland.edu | Cytoplasm |
| Galactoside Permease (MelB) | melB | Transports melibiose across the cell membrane. pnas.org | Inner Membrane |
Induction Mechanisms of D(+)-Melibiose Metabolizing Enzymes in Bacterial Systems
The synthesis of enzymes for D(+)-Melibiose metabolism is an inducible process, meaning that the enzymes are produced at significant levels only in the presence of an inducer. The primary inducer for the mel operon in E. coli and S. typhimurium is melibiose itself. nih.gov Other α-galactosides, such as melibiitol (B1198431) and galactinol, can also act as inducers. nih.gov
The induction mechanism in E. coli involves the regulatory protein MelR. In the absence of melibiose, MelR is in an inactive state. When melibiose is present, it binds to MelR, causing a conformational change that allows MelR to bind to specific sites on the DNA and activate transcription of the melAB operon. nih.govoup.com This activation is greatly enhanced by the cAMP-CRP complex, which signals low glucose levels. nih.gov
In Salmonella typhimurium, melibiose induction is also observed and is similarly inhibited by the presence of glucose, an effect that can be overcome by the addition of cyclic AMP. nih.gov In some cases, β-galactosides like lactose have been shown to induce the mel operon, highlighting cross-talk between different sugar utilization pathways. asm.org In Klebsiella aerogenes, melibiose specifically induces its own permease, but interestingly, it acts as a repressor for the lac operon. cambridge.org
D(+)-Melibiose as a Carbon Source in Eukaryotic Microorganisms
Fermentation by Saccharomyces cerevisiae Strains
The ability to ferment D(+)-Melibiose is a variable trait among strains of the yeast Saccharomyces cerevisiae. While many industrial strains, particularly ale yeasts, are unable to utilize this sugar, some strains possess the necessary genetic machinery. mdpi.comresearchgate.net The capacity to ferment melibiose is dependent on the presence of genes encoding for the enzyme α-galactosidase (melibiase), which hydrolyzes melibiose into galactose and glucose. asm.orgnih.gov
The genes responsible for melibiose fermentation in S. cerevisiae are known as the MEL genes. cambridge.orgoup.com These genes are often found at telomeric regions of different chromosomes and exhibit significant polymorphism among various yeast populations. cambridge.orgoup.com Strains that can ferment melibiose are termed Mel+. The expression of MEL genes is typically induced by galactose and repressed by glucose. asm.orgbiorxiv.orgbiorxiv.org This regulation presents a challenge for melibiose utilization, as one of its hydrolysis products, glucose, represses the very enzyme needed for its breakdown. biorxiv.org
Research has shown that some S. cerevisiae strains, particularly those isolated from specific environments like olive oil processing waste, can harbor multiple MEL genes. cambridge.org Hybrids of S. cerevisiae have been developed that combine the ability to ferment melibiose with other desirable traits like osmotolerance, which is important for industrial applications such as baking with high-sugar doughs. icm.edu.plnih.gov The introduction of the MEL1 gene into baker's yeast through both classical breeding and genetic engineering has been successful in creating strains that can efficiently utilize raffinose (a trisaccharide containing a melibiose unit) found in beet molasses. nih.govresearchgate.net
| Saccharomyces Strain Type | Melibiose Fermentation | Key Genetic Determinant |
| Ale Yeast (S. cerevisiae) | Generally Negative. mdpi.com | Lack of functional MEL genes. |
| Lager Yeast (S. pastorianus) | Positive. mdpi.com | Presence of MEL genes. |
| Mel+ S. cerevisiae Strains | Positive. asm.org | Presence of one or more MEL genes (e.g., MEL1). cambridge.org |
Genetic Determinants of D(+)-Melibiose Fermentation in Yeasts (MEL1 gene, gal3 mutation)
The ability of the yeast Saccharomyces cerevisiae to ferment D(+)-Melibiose is primarily dictated by a family of genes known as MEL genes. The most well-characterized of these is the MEL1 gene, which encodes the enzyme α-galactosidase. nih.govyeastgenome.org This enzyme is secreted extracellularly and is responsible for the hydrolysis of melibiose into its constituent monosaccharides: glucose and galactose. biorxiv.org The expression of MEL1 is not constitutive; it is induced by the presence of galactose or melibiose and is subject to glucose repression. nih.gov The regulation of MEL1 is controlled by the same master regulatory proteins that govern the galactose utilization (GAL) pathway, specifically the activator protein Gal4p and the repressor protein Gal80p. nih.gov
Mutations in certain GAL genes can have a profound impact on melibiose fermentation. A key example is the gal3 mutation. asm.orgnih.gov Strains carrying a gal3 mutation exhibit a significantly delayed or impaired ability to utilize not only galactose but also melibiose. asm.orgnih.gov This pleiotropic effect occurs because the GAL3 gene product is required for the timely induction of the GAL and MEL genes in the presence of galactose. nih.gov It is believed to function in a process that alleviates the repression of GAL4p by Gal80p, thereby initiating transcription. nih.gov Consequently, a defect in GAL3 leads to a much slower rate of accumulation of MEL1 RNA, which in turn means insufficient production of α-galactosidase to efficiently break down melibiose. nih.gov Research has shown that even though strains with a gal3 mutation do eventually induce the necessary genes, the significant lag period renders them phenotypically poor fermenters of melibiose. asm.orgnih.gov
Table 1: Key Genetic Determinants in Yeast Melibiose Metabolism
| Gene/Mutation | Organism | Function/Effect on D(+)-Melibiose Metabolism | References |
|---|---|---|---|
| MEL1 | Saccharomyces cerevisiae | Encodes the extracellular enzyme α-galactosidase, which hydrolyzes melibiose into glucose and galactose. | nih.govyeastgenome.orgbiorxiv.org |
| gal3 mutation | Saccharomyces cerevisiae | Causes a pleiotropic impairment in the utilization of both galactose and melibiose due to a severe delay in the induction of the GAL/MEL regulon. | asm.orgnih.govnih.gov |
Metabolic Heterogeneity in Yeast Populations during D(+)-Melibiose Utilization
When an isogenic population of Saccharomyces cerevisiae is grown in an environment where D(+)-Melibiose is the sole carbon source, it can display significant metabolic heterogeneity. biorxiv.orgnih.gov This phenomenon arises from the regulatory conflict inherent in melibiose metabolism: the hydrolysis of melibiose by the Mel1p enzyme releases both glucose, a repressor, and galactose, an inducer, of the very system needed for its breakdown. biorxiv.orgbiorxiv.org
This leads to the emergence of distinct subpopulations with different metabolic strategies. biorxiv.org One fraction of the population may preferentially consume the released glucose, which represses their own GAL/MEL gene expression. biorxiv.orgbiorxiv.org Another fraction of the population utilizes the galactose, thereby maintaining the induction of the MEL1 gene and continuing the public good of melibiose hydrolysis. biorxiv.orgbiorxiv.org This division of labor allows the population as a whole to utilize the complex sugar.
This metabolic heterogeneity is not just a transient state; it can be observed phenotypically. When a population grown on melibiose is plated on solid media containing melibiose, it often results in a bimodal distribution of colony sizes—some large and some small. biorxiv.orgnih.govresearchgate.net This contrasts with the normal distribution of colony sizes seen when the same yeast population is plated on glucose or galactose. nih.govresearchgate.net Interestingly, this colony size heterogeneity is phenotypic rather than genotypic in the short term; if cells from either a large or a small colony are re-cultured in a non-selective medium and then plated back onto melibiose, they both regenerate the bimodal size distribution. researchgate.net However, over hundreds of generations, this heterogeneity can drive adaptive diversification, leading to stable genetic polymorphisms, such as mutations in the GAL3 locus, that fix the distinct metabolic strategies in the population. biorxiv.orgnih.gov
Co-regulation with Galactose and Other Carbohydrate Metabolic Pathways in Yeast
The metabolic pathway for D(+)-Melibiose utilization in yeast is not an isolated system; it is deeply integrated and co-regulated with the galactose utilization pathway. asm.orgnih.gov The structural gene for melibiose breakdown, MEL1, is considered part of the GAL/MEL regulon. biorxiv.org Its transcription is directly controlled by the central regulatory elements of the galactose pathway. nih.gov Expression is positively regulated by the Gal4p transcription factor and negatively regulated by the Gal80p repressor protein. nih.gov
Induction of the MEL1 gene requires the presence of galactose, which acts as a gratuitous inducer. asm.orgnih.gov In the absence of glucose, galactose initiates a signaling cascade that ultimately leads to the activation of Gal4p and the transcription of both the GAL genes (for galactose catabolism) and the MEL1 gene. nih.govnih.gov Conversely, the presence of glucose, the preferred carbon source for yeast, triggers potent catabolite repression, shutting down the expression of the entire regulon, including MEL1. nih.govbiorxiv.org
This co-regulation presents a unique biological puzzle, as the enzymatic action on melibiose produces both the inducer (galactose) and the repressor (glucose) simultaneously. biorxiv.orgbiorxiv.org The cell must navigate this conflicting regulatory feedback to effectively metabolize melibiose. Recent studies suggest that the yeast's response is not a simple on/off switch based on a glucose threshold. Instead, the induction of galactose metabolic genes appears to depend on the ratio of galactose to glucose in the environment. researchgate.net This allows for a more finely tuned response, enabling the cells to activate the necessary pathways even when low levels of glucose are present from melibiose hydrolysis. This intricate regulatory network highlights the sophisticated mechanisms yeast have evolved to manage the utilization of complex carbohydrates. biorxiv.org
D(+)-Melibiose Utilization in Specific Microbial Contexts
Impairment of D(+)-Melibiose Utilization in Streptococcus mutans gtfA Mutants
In the bacterium Streptococcus mutans, a key player in dental caries, the utilization of D(+)-Melibiose is unexpectedly linked to a gene primarily associated with sucrose (B13894) metabolism. The gtfA gene in S. mutans encodes an enzyme with sucrose-hydrolyzing activity. core.ac.uknih.gov Research has revealed that mutant strains of S. mutans in which the gtfA gene has been inactivated are specifically impaired in their ability to use melibiose as their sole source of carbon for growth. core.ac.uknih.gov
Wild-type S. mutans can be induced to produce α-galactosidase activity, the enzyme necessary to hydrolyze melibiose, when grown in the presence of melibiose or raffinose. core.ac.uk However, the gtfA mutant strains fail to induce significant levels of α-galactosidase when exposed to melibiose. core.ac.uknih.gov They do synthesize some α-galactosidase when induced by raffinose, but at lower levels than the wild-type strain. core.ac.uk This evidence leads to the hypothesis that the GtfA enzyme, or another gene product whose expression is controlled by the gtfA promoter, is required for the proper transport or hydrolysis of melibiose in S. mutans. core.ac.uknih.gov The precise mechanism of this interaction remains a subject of investigation, but the finding clearly demonstrates a functional link between sucrose and melibiose metabolic pathways in this bacterium.
Adaptive Responses to D(+)-Melibiose Exposure in Lactic Acid Bacteria (e.g., Lactobacillus acidophilus)
Among Lactic Acid Bacteria (LAB), the ability to ferment D(+)-Melibiose is a strain-dependent characteristic. mdpi.comanimbiosci.org For instance, some strains of Lactobacillus and Enterococcus isolated from whole-crop wheat silage have been shown to produce acid from melibiose, while others cannot. animbiosci.org
More specific research into the probiotic bacterium Lactobacillus acidophilus has revealed adaptive metabolic responses involving melibiose. biorxiv.org While not a primary substrate, melibiose metabolism can be significantly modulated by external stimuli. In one study, exposing L. acidophilus to the dietary bioactive compound genistein (B1671435) triggered a significant shift in the bacterium's gene regulation and metabolism. biorxiv.org This adaptive response included a dramatic 78-fold increase in the expression of the melR gene, which codes for the melibiose operon regulatory protein. biorxiv.orgresearchgate.net This transcriptomic change was accompanied by a corresponding accumulation of intracellular melibiose. biorxiv.orgresearchgate.net This finding indicates that under certain environmental pressures, L. acidophilus can reprogram its metabolic pathways, enhancing its capacity for melibiose utilization as part of a broader adaptive strategy. biorxiv.org Such responses highlight the metabolic flexibility of gut microbes and their ability to alter their carbohydrate utilization profiles in response to dietary components.
Table 2: D(+)-Melibiose Utilization in Specific Bacterial Contexts
| Bacterium | Gene/Condition | Finding | References |
|---|---|---|---|
| Streptococcus mutans | gtfA mutant | Mutant strains are specifically impaired in their ability to utilize melibiose as a sole carbon source, failing to induce α-galactosidase in its presence. | core.ac.uknih.govnih.gov |
| Lactobacillus acidophilus | Exposure to genistein | Exhibits an adaptive response involving a 78-fold upregulation of the melR gene (melibiose operon regulator) and accumulation of intracellular melibiose. | biorxiv.orgresearchgate.net |
| Various Lactic Acid Bacteria | Strain variability | The ability to ferment melibiose is strain-dependent. | mdpi.comanimbiosci.org |
Membrane Transport Systems for D + Melibiose
Melibiose (B213186) Permease (MelB) Characterization
MelB is a secondary active transporter that couples the transport of sugars against their concentration gradient to the downhill movement of a cation. core.ac.uk This process is a key mechanism for nutrient acquisition in bacteria like Escherichia coli and Salmonella typhimurium.
The melibiose permease from Salmonella typhimurium (MelBSt) shares over 85% primary sequence identity with its counterpart in Escherichia coli (MelBEc). nih.gov Structural models, based on threading analysis against the known structure of the lactose (B1674315) permease (LacY), predict that MelB is composed of two pseudo-symmetrical six-helix bundles connected by a long central loop that surrounds an internal cavity. nih.gov This 12-transmembrane helix structure is a canonical feature of the Major Facilitator Superfamily (MFS). pnas.orgnih.govresearchgate.net The N- and C-termini of the protein are located on the cytoplasmic side of the membrane. pnas.orgnih.gov
MelB catalyzes the electrogenic symport of galactosides with monovalent cations, specifically Na+, Li+, or H+. nih.govbiorxiv.org This transport is stoichiometric, with a strict 1:1 ratio of sugar to cation. core.ac.ukbiorxiv.orgpnas.org The choice of coupling cation can depend on the anomeric configuration of the sugar substrate. For instance, α-galactosides like melibiose can utilize all three cations (Na+, Li+, and H+), while β-galactosides are typically coupled only to Na+ and Li+. nih.govpnas.org
The transport process is driven by the electrochemical gradient of the coupling cation. nih.gov MelB transduces the free energy from the downhill translocation of a cation to drive the uphill movement of the sugar against its concentration gradient, and vice versa. nih.govasm.org All three coupling cations compete for a single binding site within the protein. nih.govasm.orgrupress.org
The cation-binding site in MelB is formed by a cluster of conserved residues. Extensive research has identified several key amino acids crucial for cation binding and transport.
Asp55 and Asp59: Located in transmembrane helix II, these two aspartic acid residues are essential for Na+ binding. nih.govpnas.orgrupress.org Mutating either of these residues abolishes the Na+-dependent increase in sugar affinity and transport. nih.gov Specifically, the D59C mutation converts MelB into a uniporter that can transport melibiose without a coupled cation, highlighting its critical role in cation coupling. biorxiv.orgnih.gov Asp55 is also vital for Na+ and Li+ binding. researchgate.netnih.gov
Gly117: This residue, found in helix IV, is part of the Na+-binding site. nih.govasm.orgresearcher.life The carbonyl oxygen of Gly117 is thought to participate in Na+ coordination. nih.govasm.org Mutations at this position can significantly decrease the affinity for Na+ and affect transport rates, suggesting its importance in both cation binding and translocation. nih.govasm.orgresearcher.life
Other important residues: Asp124 in helix IV has also been implicated in Na+-dependent transport and may play a role in the conformational changes required for efficient coupling. pnas.orgcore.ac.uk Thr121 is another residue identified as being critical for Na+ binding, but not for Li+ or H+ binding. nih.govnih.govnih.gov
| Residue | Location | Function in Cation Binding and Transport | References |
|---|---|---|---|
| Asp55 | Helix II | Essential for Na+ and Li+ binding and transport. | nih.govnih.govpnas.orgrupress.orgresearchgate.netnih.gov |
| Asp59 | Helix II | Crucial for binding all three cations (Na+, Li+, H+); mutation can uncouple transport. | nih.govnih.govbiorxiv.orgpnas.orgrupress.orgnih.gov |
| Gly117 | Helix IV | Participates in Na+ coordination; mutations affect Na+ affinity and transport. | nih.govasm.orgresearcher.life |
| Asp124 | Helix IV | Implicated in Na+-dependent transport and conformational changes. | pnas.orgcore.ac.uk |
| Thr121 | Helix IV | Critical for Na+ binding, but not for Li+ or H+ binding. | nih.govnih.govnih.gov |
Like other secondary active transporters, MelB is believed to function via an alternating-access mechanism. core.ac.ukasm.org This model proposes that the substrate and cation binding sites are alternately exposed to the periplasmic (outward-facing) and cytoplasmic (inward-facing) sides of the membrane. core.ac.ukpnas.org The binding of substrates (sugar and cation) induces significant conformational changes in the protein, which are essential for the transport cycle. core.ac.ukpnas.orgnih.gov
The binding of Na+ and melibiose is thermodynamically cooperative, meaning the binding of one substrate increases the affinity for the other. biorxiv.orgrupress.orgnih.gov This cooperativity is central to the symport mechanism. biorxiv.orgnih.gov The transition between outward-facing and inward-facing states involves large-scale movements of the N- and C-terminal domains of the protein. asm.orgelifesciences.org Single-molecule force spectroscopy studies have shown that the binding of either melibiose or Na+ guides MelB to populate a mechanically less stable state, which is predominant when both substrates are present, facilitating the conformational changes required for transport. researchgate.net
Transmembrane helix IV plays a pivotal role in the function of MelB, acting as a crucial link between the cation- and sugar-binding sites. acs.orgnih.gov Residues within and near helix IV are involved in the binding of both substrates and in the conformational changes that couple their transport.
W116 and W128: Tryptophan residues W116 (in helix IV) and W128 (in the cytoplasmic loop between helices IV and V) are important for the fluorescence changes observed upon binding of both cations and β-galactosides, suggesting their involvement in the coupling mechanism. acs.orgnih.gov
Arg149: Located at the junction of the cytoplasmic loop 4-5 and helix V, this residue is important for sugar binding. core.ac.uknih.gov
Helix IV's connecting role: The strategic position of helix IV allows it to connect the cation-binding site (involving helices II and IV) and the sugar-binding site, facilitating the allosteric communication necessary for coupled transport. asm.orgacs.orgnih.gov Evidence also suggests a close association between helix IV and helix XI in the three-dimensional structure of the protein. core.ac.uk
Functional Characterization of MelB Activity
The activity of MelB has been characterized using various biochemical and biophysical techniques. Purified MelB from Salmonella typhimurium is stable and specifically binds to melibiose and other galactosides. nih.gov Isothermal titration calorimetry (ITC) has been used to determine the binding affinity and thermodynamics of substrate binding. nih.govrupress.org For example, melibiose binding in the presence of Na+ or Li+ is an exothermic process with a dissociation constant (Kd) of approximately 1 mM. nih.gov
Fluorescence resonance energy transfer (FRET) assays, using fluorescent sugar analogs like D2G, have been instrumental in studying ligand binding and cation-induced conformational changes. nih.govrupress.orgresearchgate.net Transport assays using radiolabeled substrates, such as [3H]melibiose, allow for the direct measurement of transport rates and the effects of mutations on MelB function. asm.orgnih.gov These studies have confirmed that the intracellular release of the coupling cation can be a rate-limiting step in the transport cycle. asm.org
| Technique | Parameter Measured | Key Findings | References |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) | Determined a Kd of ~1 mM for melibiose binding in the presence of Na+ or Li+. Showed cooperative binding of Na+ and melibiose. | nih.govrupress.org |
| Fluorescence Resonance Energy Transfer (FRET) | Ligand binding and conformational changes | Used to measure cation and sugar binding affinities and to monitor substrate-induced conformational changes. | nih.govrupress.orgresearchgate.net |
| Radiolabeled Transport Assays | Transport rates (Vmax) and substrate affinity (Km) | Directly measures the uptake of sugars and allows for kinetic analysis of wild-type and mutant transporters. | asm.orgnih.gov |
In Vitro and In Vivo Transport Studies of D(+)-Melibiose
The transport of D(+)-Melibiose is intrinsically linked to the function of the melibiose permease (MelB), a secondary active transporter that couples the uphill movement of the sugar to the downhill movement of a cation, such as Na+, Li+, or H+. nih.govpnas.org This symport mechanism has been extensively characterized through a variety of in vitro and in vivo experimental approaches.
In Vitro Studies:
In vitro systems, utilizing purified MelB protein reconstituted into artificial membrane vesicles (proteoliposomes), have been crucial for dissecting the fundamental kinetics and mechanics of transport. nih.gov These controlled environments allow for the precise manipulation of experimental conditions, such as ion gradients and substrate concentrations.
Transport Assays: Researchers have successfully purified the MelB protein and reconstituted it into proteoliposomes to directly measure transport activity. nih.gov For instance, Na+-coupled [3H]melibiose active transport can be assayed in E. coli DW2 cells, which lack endogenous melibiose permease, after transforming them with plasmids encoding the MelB of Salmonella enterica serovar Typhimurium (MelBSt). nih.gov
Spectroscopic Analysis: Fourier-transform infrared (FTIR) difference spectroscopy has been employed to investigate conformational changes in MelB upon substrate binding. pnas.org These studies have helped to identify specific amino acid residues, such as Asp55 and Asp59, as essential ligands for Na+ binding. pnas.org
Isothermal Titration Calorimetry (ITC): ITC is used to measure the binding affinities of substrates (melibiose) and coupling cations (Na+) to the MelB permease. nih.gov For example, ITC measurements showed that the binding affinities of certain nanobodies to MelBSt were significantly reduced in the presence of melibiose, indicating a competitive or allosteric interaction. nih.govnih.gov
Single-Molecule Force Spectroscopy (SMFS): This technique has been applied to investigate substrate-induced structural changes in MelB. nih.gov By mechanically unfolding single MelB proteins, researchers can quantify how interactions that stabilize specific structural regions change in the presence or absence of the sugar substrate and/or coupling cations. nih.gov
In Vivo Studies:
In vivo studies complement in vitro findings by examining transport activity within the context of a living cell, typically Escherichia coli or Salmonella typhimurium. nih.govacs.org
Fermentation Assays: A common in vivo method is the melibiose fermentation assay. nih.gov This assay relies on indicator plates, such as MacConkey agar (B569324) containing melibiose. Cells capable of transporting and metabolizing melibiose produce acidic byproducts, causing a color change in the pH indicator. The rate of color change provides a qualitative measure of the melibiose transport rate. nih.gov
Radioactive Uptake Assays: A more quantitative in vivo approach involves measuring the uptake of radiolabeled melibiose (e.g., [3H]melibiose) into whole cells. acs.org These assays can be used to determine initial transport rates and the level of sugar accumulation under different ionic conditions (e.g., in the presence of Na+, Li+, or H+). acs.org For example, transport reactions can be initiated by adding [3H]melibiose to a suspension of E. coli cells expressing MelB and terminated after a specific time by rapid filtration. acs.org
The following table summarizes key findings from various transport studies:
| Study Type | Methodology | Key Findings | References |
| In Vitro | Reconstituted Proteoliposomes | Demonstrated that a single polypeptide is responsible for H+, Na+, and Li+ symport. | nih.gov |
| In Vitro | FTIR Spectroscopy | Identified Asp55 and Asp59 as essential for Na+ binding and Asp19 as a melibiose ligand. | pnas.org |
| In Vivo | Melibiose Fermentation Assay | Showed that expression of nanobodies intracellularly could inhibit MelB transport activity. | nih.gov |
| In Vivo | [3H]Melibiose Uptake | Characterized the dependence of transport on the nature of the coupling cation (Na+, Li+, H+). | acs.org |
| In Vitro | Single-Molecule Force Spectroscopy | Revealed that substrate binding induces structural changes and softens the MelB protein. | nih.gov |
Genetic Approaches for Analyzing MelB Permease Activity
Genetic manipulation has been a cornerstone in understanding the structure-function relationship of the MelB permease. By altering the melB gene, which encodes the permease, researchers can probe the roles of specific amino acid residues and structural domains. pnas.orgacs.org
Site-Directed Mutagenesis: This technique involves changing specific codons in the melB gene to substitute one amino acid for another. The resulting mutant permeases are then analyzed for changes in transport activity, cation coupling, and substrate specificity. This approach has been instrumental in identifying residues critical for cation and sugar binding. pnas.org For example, substituting Asp55 or Asp59 with cysteine was shown to abolish Na+ binding. pnas.org Similarly, mutations in helix IV were found to affect the transport of sugars with a β-glycosidic linkage. acs.org
melB-phoA Gene Fusion Analysis: To investigate the membrane topology of MelB, researchers have constructed gene fusions between melB and phoA, the gene for alkaline phosphatase. acs.org Alkaline phosphatase is active only when exported to the periplasm. By fusing it to different points along the MelB sequence, the location (cytoplasmic or periplasmic) of that segment of the permease can be determined. This method supported a topological model of MelB having 12 transmembrane helices with both N- and C-termini located in the cytoplasm. acs.orgembopress.org
Two-Hybrid Assays: Bacterial adenylate cyclase (CyaA)-based two-hybrid systems have been adapted to study protein-protein interactions involving MelB in vivo. nih.govnih.gov This system was used to confirm the intracellular interaction between MelBSt and various nanobodies, which were developed as tools to trap the permease in specific conformational states. nih.govnih.gov
Cysteine-Scanning Mutagenesis: This powerful technique involves systematically replacing each amino acid residue in the protein with a cysteine, one at a time. nih.gov The accessibility of the introduced cysteine to membrane-impermeant reagents can then be tested to map out solvent-exposed surfaces and conformational changes during the transport cycle.
The table below highlights significant findings obtained through genetic analysis of MelB:
| Genetic Approach | Target/System | Key Findings | References |
| Site-Directed Mutagenesis | Specific Aspartic Acid Residues | Asp55 and Asp59 are crucial for Na+ binding; Asp124 is important for coupling ion and sugar binding. | pnas.org |
| melB-phoA Fusions | MelB Topology | Confirmed a 12-transmembrane helix model with cytoplasmic N and C termini. | acs.org |
| Two-Hybrid System | MelB-Nanobody Interaction | Confirmed in vivo interaction and functional inhibition of MelB by specific nanobodies. | nih.govnih.gov |
| Cysteine-Scanning Mutagenesis | Entire MelB Sequence | Provided a comprehensive map of residue accessibility and function. | nih.gov |
These genetic strategies, combined with the transport studies, have provided a detailed molecular picture of how the MelB permease recognizes and transports D(+)-Melibiose across the bacterial cell membrane, driven by electrochemical ion gradients.
Advanced Glycation Chemistry Involving D + Melibiose
Formation of Melibiose-Derived Advanced Glycation End-Products (MAGEs)
MAGEs are generated from the reaction of D(+)-Melibiose with proteins. mdpi.com Research has shown that in vivo, an analog of MAGE accumulates in various tissues. mdpi.com The in vitro synthesis of MAGEs has been a key area of study to understand their formation and structure.
The conditions under which MAGEs are synthesized in vitro significantly influence the efficiency and nature of the products formed. Studies comparing anhydrous (dry) and aqueous (water-based) environments have revealed critical differences.
Anhydrous (Dry) Conditions: MAGEs are generated more efficiently under dry, or anhydrous, conditions. mdpi.comresearchgate.net This method, often involving high-temperature microwave synthesis, is effective for producing medium cross-linked AGEs. nih.govfrontiersin.orgresearchgate.net Research has shown that the MAGE epitope, which is recognized by specific antibodies, is predominantly formed under these dry-state glycation conditions. mdpi.comresearchgate.net This suggests that anhydrous environments favor the creation of the specific antigenic structures of MAGEs. researchgate.net
Aqueous (Water-Based) Conditions: Conventional glycation reactions carried out in aqueous solutions are less efficient in producing MAGEs with the intact melibiose (B213186) moiety compared to dry conditions. mdpi.comnih.gov For instance, one study found that glycation in a dry state resulted in 21.9% of structures containing an intact melibiose moiety, compared to 15.6% under aqueous conditions. mdpi.comnih.gov Products formed in aqueous environments also exhibit different antigenic properties from those synthesized in a dry state. researchgate.net
The choice of synthesis environment is therefore crucial for studying the specific characteristics and biological implications of MAGEs.
The structural elucidation of MAGEs has been a significant focus of research. Using techniques like nuclear magnetic resonance (NMR) spectroscopy, scientists have identified that MAGEs exist as a set of isomers. These isomers include both open-chain and cyclic forms of the fructosamine (B8680336) moiety. dntb.gov.uaresearchgate.netresearchgate.netnih.govupwr.edu.pl
Fructosamine is an early product of the glycation reaction. In the case of MAGEs, the fructosamine structure is unique because it contains an attached disaccharide (melibiose) where both the galactose and glucose units remain in a closed, cyclic form. researchgate.netsemanticscholar.org This is a key distinction from fructosamines formed from monosaccharides like glucose or fructose (B13574). semanticscholar.org The identification of these specific isomeric structures is fundamental to understanding the unique chemical and biological properties of MAGEs. dntb.gov.uaresearchgate.netresearchgate.netnih.govupwr.edu.pl
D(+)-Melibiose-induced glycation leads to modifications at specific sites on proteins. Targeted peptide analysis using liquid chromatography coupled with mass spectrometry has been employed to identify these modification sites on model proteins like myoglobin (B1173299). mdpi.comnih.gov
The research has shown that D(+)-Melibiose can induce both non-crosslinking and crosslinking modifications on proteins. mdpi.comnih.gov These modifications have been identified on the side chains of several amino acid residues:
Lysine (Lys): Lysine residues are major targets for glycation by melibiose. mdpi.comnih.gov
Arginine (Arg): Arginine residues are also susceptible to modification. mdpi.comnih.gov
Histidine (His): Histidine residues have been identified as sites of melibiose glycation. mdpi.comnih.gov
The initial step in the formation of MAGE adducts in vitro is the coupling of the intact melibiose moiety to these amino acid residues. mdpi.comnih.gov These initial glycation products can then undergo further rearrangements to form more advanced and complex structures, including cross-links between protein chains. mdpi.comnih.gov
Table 1: Site-Specific Modifications on Myoglobin by D(+)-Melibiose Glycation
| Amino Acid Residue | Type of Modification | Reference |
|---|---|---|
| Lysine | Non-crosslinking and crosslinking | mdpi.com, nih.gov |
| Arginine | Non-crosslinking and crosslinking | mdpi.com, nih.gov |
| Histidine | Non-crosslinking and crosslinking | mdpi.com, nih.gov |
Immunological Implications of MAGEs
The formation of MAGEs in biological systems has significant immunological consequences. These molecules can be recognized by the immune system, leading to the generation of antibodies and potentially contributing to autoimmune responses.
An important immunological feature of MAGEs is their ability to mimic epitopes present in biological tissues. An epitope is the specific part of an antigen that is recognized by the immune system. Research has revealed that MAGEs synthesized in vitro are structurally analogous to glycation products found naturally in the tissues of various organisms, from invertebrates to humans. researchgate.netnih.govupwr.edu.pl
This phenomenon, known as molecular mimicry, occurs when similarities between foreign (or modified-self) antigens and self-antigens lead to a cross-reactive immune response. frontiersin.orgnih.gov In the context of MAGEs, the immune system may recognize these modified proteins as foreign, triggering an immune reaction that could potentially target the body's own tissues where similar structures exist. researchgate.netnih.govupwr.edu.pl The discovery of in vivo analogs of MAGEs highlights the physiological relevance of these glycation products and their potential role in immune-mediated pathologies. researchgate.netnih.gov
The presence of MAGEs and their in vivo analogs can lead to the production of autoantibodies—antibodies that mistakenly target and react with a person's own tissues or organs. Studies have identified MAGE cross-reactive auto-antibodies in the serum of patients with diabetes. researchgate.netnih.govupwr.edu.pl
To study these immune responses, researchers have generated monoclonal antibodies specifically against MAGEs. researchgate.netnih.govupwr.edu.pl These anti-MAGE antibodies have been instrumental in detecting the presence of MAGE-like structures in human tissues and fluids. nih.govresearchgate.net For example, using an immobilized anti-MAGE monoclonal antibody, researchers have isolated MAGE-modified proteins from human blood. nih.govresearchgate.netkapelanbio.com
Mass spectrometry and immunochemical analyses have established that the MAGE epitope is present on several key human blood proteins, including:
Serum albumin
Immunoglobulin G (IgG)
Immunoglobulin A (IgA)
Interestingly, the specific proteins modified by MAGEs appear to differ between individuals. In diabetic patients, albumin and IgG are the primary carriers of MAGE modifications, while in healthy individuals, IgG and IgA are more commonly modified. nih.govresearchgate.netkapelanbio.com This suggests that MAGEs could impact protein structure, contribute to auto-immunogenicity, and affect the function of immunoglobulins. nih.govresearchgate.netkapelanbio.com The characterization of these cross-reactive auto-antibodies is a critical step in understanding the role of MAGEs in diseases like diabetes and potentially other conditions involving metabolic stress. researchgate.netnih.govupwr.edu.pl
Biotechnological Applications of D + Melibiose in Microbial Systems
Role in Industrial Fermentation Processes
D(+)-Melibiose serves as a crucial carbon source in several industrial fermentation processes, contributing to the production of biofuels and other biochemicals. chemimpex.com Its utilization by specific microorganisms can enhance process efficiency and address environmental concerns.
Molasses, a common substrate in ethanol (B145695) and baker's yeast production, contains sucrose (B13894), glucose, and fructose (B13574), along with the trisaccharide raffinose (B1225341). nih.gov The enzyme invertase, produced by most Saccharomyces cerevisiae strains, hydrolyzes raffinose into fructose and melibiose (B213186). nih.govresearchgate.net However, many industrial yeast strains are unable to metabolize melibiose because they lack the α-galactosidase enzyme (encoded by MEL genes, such as MEL1), which is necessary to break down melibiose into glucose and galactose. nih.govresearchgate.net
Research has demonstrated the effectiveness of these engineered yeasts. In one study, a recombinant distiller's yeast strain, engineered to express MEL1 and with disrupted genes involved in glucose repression (MIG1 and GAL80), showed improved ethanol production from molasses. nih.gov This strain was able to ferment galactose even in the presence of glucose, leading to a higher ethanol yield of 0.50 g of ethanol per gram of sugar, compared to 0.48 g/g for the wild-type strain. nih.gov This increase was directly attributed to the utilization of melibiose present in the molasses. nih.gov
The rate of melibiose hydrolysis can be correlated with the number of MEL1 gene copies in the yeast. nih.gov Studies have shown hydrolysis rates ranging from 0.9 to 6.8 g/g (dry weight)/h in aerobic batch cultivations, with higher rates leading to increased ethanol yields due to respirofermentative metabolism. nih.gov
Ethanol Yield from Molasses Fermentation
| Yeast Strain | Key Genetic Modification | Ethanol Yield (g ethanol / g sugar) | Reference |
|---|---|---|---|
| Wild-Type Distiller's Yeast | None | 0.48 | nih.gov |
| Recombinant Distiller's Yeast | MEL1 expression, MIG1 and GAL80 disruption | 0.50 | nih.gov |
The unutilized melibiose from molasses fermentation contributes to the organic load of distillery wastewater, resulting in a high Biological Oxygen Demand (BOD). nih.gov BOD is a measure of the amount of dissolved oxygen required by aerobic biological organisms to break down organic material present in a given water sample. racoman.com High BOD levels indicate significant water pollution. racoman.com
By enabling the fermentation of melibiose, the use of MEL1-expressing yeast strains offers a direct strategy to reduce the BOD of industrial effluent. nih.gov When yeast consumes melibiose, it is no longer discharged as waste, thereby lowering the organic content of the wastewater and its subsequent oxygen demand. nih.gov This approach not only improves the economic efficiency of ethanol or biomass production but also serves as an important measure for environmental protection by mitigating water pollution from industrial processes. The reduction of organic pollutants in wastewater can be significant, with biological processes capable of lowering BOD by over 80%. sdewes.org
Genetic Engineering Applications
The metabolic pathway for melibiose utilization, particularly the mel1 gene, has been harnessed for various applications in genetic engineering, including the development of selection markers and reporter systems.
In the context of genetically modifying microorganisms for food applications, the use of antibiotic resistance markers is undesirable. Food-grade vectors, therefore, rely on selectable markers that are naturally present in food-grade organisms or are involved in metabolic pathways for common food components. The ability to ferment melibiose has been successfully employed as a food-grade selection marker. mdpi.com
For instance, a food-grade integration vector, pIMA20, was developed for Lactococcus lactis. This vector contains the α-galactosidase gene from Lactobacillus plantarum as a selectable marker. koreascience.kr Recombinant L. lactis cells integrated with this vector can be easily identified by their ability to grow on a medium containing melibiose as the sole carbon source. koreascience.kr These recombinants also produce blue colonies on media containing X-α-gal. koreascience.kr Similarly, the α-galactosidase gene (aga) from Lactococcus raffinolactis has been used as an effective food-grade marker for L. lactis and Pediococcus acidilactici. mdpi.com Another vector, pSUW711, was constructed using the α-galactosidase gene (aglL) from Bifidobacterium longum, allowing for the selection of transformed L. lactis on melibiose-containing plates. nih.gov
Food-Grade Vectors Utilizing Melibiose Fermentation
| Vector Name | Host Organism | Source of α-galactosidase Gene | Selection Method | Reference |
|---|---|---|---|---|
| pIMA20 | Lactococcus lactis | Lactobacillus plantarum | Growth on melibiose medium; Blue colonies on X-α-gal | koreascience.kr |
| Not specified | Lactococcus lactis, Pediococcus acidilactici | Lactococcus raffinolactis | Growth on melibiose medium | mdpi.com |
| pSUW711 | Lactococcus lactis | Bifidobacterium longum | Growth on melibiose medium | nih.gov |
The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to identify protein-protein interactions. roepmanlab.com This system relies on reporter genes that are activated when a "bait" protein and a "prey" protein interact, bringing together the DNA-binding and activation domains of a transcription factor, typically Gal4. roepmanlab.com
The MEL1 gene, which encodes the secreted α-galactosidase, serves as an excellent reporter gene in Gal4-based Y2H systems. tandfonline.comtakarabio.com When a protein interaction occurs, the reconstituted Gal4 transcription factor activates the expression of MEL1. takarabio.com The resulting α-galactosidase is secreted from the yeast cell and can hydrolyze a chromogenic substrate, such as X-α-Gal, in the surrounding medium, producing a blue color. roepmanlab.comtakarabio.com
This provides a simple and visible readout of the interaction. takarabio.com The MEL1 reporter offers an advantage because the secreted enzyme accumulates in the medium, enhancing the signal. takarabio.com It is often used in conjunction with other reporters like lacZ (encoding β-galactosidase) and auxotrophic markers (HIS3, ADE2) to increase the accuracy of Y2H screens by eliminating false positives. tandfonline.comtakarabio.com
Recent research has explored methods to alter microbial metabolism without direct genetic modification (non-GMO). This approach involves using dietary bioactive compounds to induce changes in gene expression and metabolic pathways. biorxiv.orgsciencecast.org
A study on Lactobacillus acidophilus demonstrated that certain dietary compounds could significantly alter the bacterium's gene expression and metabolism through epigenetic modifications. biorxiv.org Specifically, treatment with the dietary compound genistein (B1671435) was found to up-regulate the gene coding for the melibiose operon regulatory protein by 78-fold. biorxiv.orgresearchgate.net This upregulation enhanced the production of melibiose, highlighting a potential non-GMO strategy to modulate the metabolic performance of probiotic bacteria for biotechnological applications. biorxiv.orgresearchgate.net This approach offers a novel way to engineer microbial strains by leveraging the natural interactions between dietary components and bacterial regulatory networks. biorxiv.org
Analytical and Structural Characterization Methodologies for D + Melibiose Research
Chromatographic Techniques for D(+)-Melibiose and its Metabolites
Chromatography is fundamental to separating and quantifying D(+)-Melibiose and its hydrolysis products, primarily D-glucose and D-galactose. These techniques are crucial for monitoring enzymatic reactions and understanding metabolic pathways.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of D(+)-Melibiose hydrolysis. mdpi.com This method allows for the separation and detection of the substrate (melibiose) and its products (glucose and galactose) with high resolution and sensitivity. mdpi.comresearchgate.net In a typical application, an α-galactosidase enzyme is used to hydrolyze melibiose (B213186). mdpi.com The reaction mixture is then analyzed by HPLC to determine the concentration of each sugar over time. mdpi.com
Researchers have successfully used HPLC to monitor the degradation of melibiose, calculating the rate of hydrolysis based on the decrease in the melibiose peak area and the corresponding increase in the product peaks. mdpi.com For instance, studies have shown that with sufficient enzyme dosage, the degradation rate of melibiose can exceed 77% within 2 hours. mdpi.com The specific retention times for each compound are determined using standard solutions, allowing for accurate identification and quantification. researchgate.net
Table 1: Example HPLC Parameters for Melibiose Hydrolysis Analysis
| Parameter | Value | Source |
|---|---|---|
| Column | Hi-Plex H | researchgate.net |
| Mobile Phase | Water | researchgate.net |
| Flow Rate | 0.6 mL/min | researchgate.net |
| Temperature | 50-60 °C | researchgate.net |
| Detector | Refractive Index (nRIU) | researchgate.net |
| Retention Time: Melibiose | 7.99 min | researchgate.net |
| Retention Time: Glucose | 9.39 min | researchgate.net |
| Retention Time: Galactose | 9.90 min | researchgate.net |
Thin-Layer Chromatography (TLC) provides a qualitative or semi-quantitative method for monitoring the progress of melibiose hydrolysis over time. researchgate.netkoreascience.kr It is a simpler, more rapid technique compared to HPLC, making it ideal for screening enzyme activity or tracking reaction progress. tandfonline.com In these studies, aliquots of a reaction mixture containing melibiose and an α-galactosidase are spotted onto a silica (B1680970) gel TLC plate at various time intervals. researchgate.nettandfonline.com
As the hydrolysis reaction proceeds, the spot corresponding to melibiose diminishes in intensity, while new spots corresponding to the hydrolysis products, glucose and galactose, appear and intensify. researchgate.netkoreascience.kr By comparing the spots to standards of the individual sugars, one can visually track the conversion of the substrate. koreascience.kr Studies have demonstrated that with certain enzymes, a faint spot for melibiose remains after just 2 hours of reaction, indicating rapid degradation. mdpi.com
Table 2: Time Course of Melibiose Hydrolysis as Visualized by TLC
| Time Point | Observation | Inference | Source |
|---|---|---|---|
| 0 h | Strong spot for Melibiose (MELI) only. | Reaction has not yet begun. | researchgate.net |
| 2 h | Faint spot for MELI; clear spots for Galactose (GAL) and Glucose (GLU). | Rapid hydrolysis is occurring. | mdpi.comresearchgate.net |
| 4 h | MELI spot is almost gone; strong spots for GAL and GLU. | Hydrolysis is nearing completion. | mdpi.comresearchgate.net |
| 6-10 h | No visible spot for MELI; prominent spots for GAL and GLU. | Complete or near-complete hydrolysis of melibiose. | mdpi.com |
Spectroscopic Approaches for Structural and Conformational Analysis
Spectroscopic techniques are indispensable for probing the molecular structure of D(+)-Melibiose and for analyzing the dynamic conformational changes that occur in transport proteins like melibiose permease upon substrate binding.
Fourier Transform Infrared (FTIR) spectroscopy is a well-established technique for investigating the secondary structure of proteins, such as the melibiose permease of Escherichia coli. nih.govresearchgate.net Analysis of the amide I region (1600-1700 cm⁻¹) of the infrared spectrum provides quantitative information about the different secondary structural elements, including α-helices, β-sheets, turns, and non-ordered structures. nih.gov
Studies using FTIR on purified melibiose permease have shown that its structure is dominated by α-helical components. nih.govresearchgate.net The binding of substrates, such as Na⁺ and melibiose, induces significant changes in the amide I band, particularly in the bands at 1660 and 1653 cm⁻¹, which are assigned to α-helical domains. nih.gov These spectral shifts indicate that the protein's secondary structure is modified during the initial steps of sugar transport, reflecting substrate-induced conformational changes. nih.govnih.gov Analysis of polarized absorbance spectra further reveals that these transmembrane α-helices are tilted and that their average tilt angle changes upon binding of Na⁺ and melibiose. nih.gov
Table 3: Secondary Structure Composition of Melibiose Permease Determined by FTIR
| Structural Component | Percentage Composition | Source |
|---|---|---|
| α-Helical | ~50% | nih.govresearchgate.net |
| β-Structure | ~20% | nih.govresearchgate.net |
| Turns, 3₁₀-helix, Non-ordered | ~30% | nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of carbohydrates like D(+)-Melibiose at an atomic level. acs.orgiosrjournals.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can determine the sugar components, anomeric configuration (α or β), linkage positions, and the sequence of monosaccharide units. acs.orgmdpi.com
For D(+)-Melibiose (α-D-galactopyranosyl-(1→6)-D-glucopyranose), 1D ¹H NMR provides initial information on the number and type of protons, while 2D experiments provide detailed connectivity. mdpi.com
COSY (Correlation Spectroscopy) is used to establish proton-proton couplings within each sugar ring, allowing for the assignment of all protons in the galactose and glucose units. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, enabling the assignment of the ¹³C signals. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. iosrjournals.orgmdpi.com For melibiose, a key HMBC correlation would be observed between the anomeric proton of galactose (Gal H-1) and carbon-6 of glucose (Glc C-6), unequivocally confirming the (1→6) linkage.
These combined techniques provide a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, confirming the primary structure of D(+)-Melibiose. iosrjournals.org
Fluorescence spectroscopy is a highly sensitive method used to monitor the conformational changes in proteins, such as the melibiose permease, upon substrate binding. nih.gov The technique often relies on the intrinsic fluorescence of tryptophan residues within the protein. nih.govuni-frankfurt.de
Studies on purified and reconstituted melibiose permease have shown that its intrinsic tryptophan fluorescence is significantly enhanced upon binding to substrate sugars. nih.gov This fluorescence increase follows saturation kinetics, and the concentration of sugar required for a half-maximal fluorescence change corresponds to the sugar-binding affinity of the permease. nih.gov The binding of α-galactosides like melibiose produces a larger fluorescence enhancement compared to β-galactosides. nih.gov
Crucially, this sugar-induced fluorescence increase is specifically potentiated by the presence of coupling cations like Na⁺ or Li⁺. nih.gov The presence of NaCl can potentiate the fluorescence change by 5 to 7 times, indicating a synergistic binding mechanism where the cation and sugar stabilize a specific conformational state of the permease. nih.gov These fluorescence changes are interpreted as direct evidence of conformational shifts that occur during the formation of the ternary sugar/cation/permease complex, a critical step in the transport cycle. nih.gov
Table 4: Substrate-Induced Fluorescence Changes in Melibiose Permease
| Condition | Observation | Interpretation | Source |
|---|---|---|---|
| Addition of Melibiose (α-galactoside) | Fluorescence enhanced by 13-17%. | Sugar binding induces a conformational change. | nih.gov |
| Addition of β-galactosides | Fluorescence enhanced by ~7%. | Different class of sugar induces a less pronounced change. | nih.gov |
| Addition of Na⁺ or Li⁺ alone | Fluorescence quenched by ~2%. | Cation binding alone causes a minor conformational shift. | nih.gov |
| Addition of Melibiose + Na⁺ | Fluorescence enhancement is potentiated 5-7 fold. | Synergistic binding; formation of a ternary complex with a distinct conformation. | nih.gov |
Circular Dichroism Spectroscopy for Protein Thermostability Assessment
Circular Dichroism (CD) spectroscopy is a vital analytical technique for assessing the thermal stability of proteins by monitoring changes in their secondary and tertiary structures as a function of temperature. mtoz-biolabs.comunivr.it The method measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of chromophores within the protein, primarily the peptide backbone (far-UV region, 180-250 nm) and aromatic amino acid residues (near-UV region, 250-320 nm). univr.itphotophysics.com By recording CD spectra at increasing temperatures, researchers can determine the melting temperature (Tm), the point at which a protein loses its native structure, providing insights into its stability under various conditions. mtoz-biolabs.com
In studies involving the melibiose permease of Salmonella enterica serovar Typhimurium (MelBSt), CD spectroscopy has been employed to examine protein folding and thermostability. nih.gov Research has shown that MelBSt predominantly features α-helical secondary structures, identified by characteristic negative peaks at 209 nm and 221 nm. nih.gov This technique has been used to demonstrate that the thermostability of MelBSt is not significantly affected by changes in the surrounding lipid composition. nih.gov For instance, even after delipidation, MelBSt with only a few bound lipids retained unchanged melting temperature values. nih.gov Furthermore, CD spectroscopy has been utilized to determine the melting temperatures of various MelBSt mutants, assessing their stability in the presence of cations like Li⁺. nih.gov This information is crucial for understanding how specific mutations impact the structural integrity and function of the transporter. nih.gov
Mass Spectrometry for Glycation Product Analysis in Complex Matrices
Mass spectrometry (MS) is an indispensable tool for analyzing the complex products formed during glycation, a non-enzymatic reaction between reducing sugars like melibiose and proteins. This process leads to the formation of Advanced Glycation End-products (AGEs), which can alter protein structure and function. mdpi.comresearchgate.net
Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS/MS) for MAGE Characterization
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS/MS) is a powerful method for the characterization of melibiose-derived advanced glycation end-products (MAGEs). mdpi.comresearchgate.net These complex mixtures of molecules are generated from the reaction of melibiose with proteins. mdpi.com Studies utilizing LC-MS have analyzed the physicochemical properties and structures of MAGEs formed from the glycation of a model protein, myoglobin (B1173299) (MB), with melibiose under different conditions. mdpi.comresearchgate.net
Research has shown that MAGE is generated more efficiently under dry-state (anhydrous, microwave-assisted) conditions compared to reactions in an aqueous solvent. mdpi.comfrontiersin.org The analysis confirmed that the formation of the in vitro MAGE adduct begins with the coupling of an intact melibiose moiety to the protein. mdpi.comresearchgate.net This initial product can then undergo further rearrangements to form more advanced, cross-linked structures. mdpi.comresearchgate.net For example, LC-TOF-MS analysis of low molecular weight (LMW) MAGEs generated from melibiose and N-α-acetyl-lysine identified a primary ion with a molecular mass of 513 Da. nih.gov
Peptide Analysis for Site-Specific Protein Modifications
To understand the precise impact of glycation on protein structure, peptide analysis using LC-MS/MS is employed to identify the specific amino acid residues that have been modified. mdpi.commdpi.com This "bottom-up" proteomics approach involves the enzymatic digestion of the glycated protein into smaller peptides, which are then analyzed by mass spectrometry. mdpi.comnih.gov
In the study of myoglobin glycation by melibiose, targeted peptide analysis after digestion with the Lys-C enzyme revealed structurally distinct AGEs, including both non-crosslinking and crosslinking modifications. mdpi.com These modifications were found on lysine, arginine, and histidine residues. mdpi.comresearchgate.net The research highlighted that glycation in a dry state resulted in a higher percentage of modifications containing the intact melibiose moiety (21.9%) compared to glycation under aqueous conditions (15.6%). mdpi.comdntb.gov.ua Another study demonstrated a site-directed S-glycosylation method where melibiose was successfully conjugated to cysteine residues in peptides and proteins, with the modification confirmed by MALDI-TOF-MS analysis. chinesechemsoc.org
| Glycation Condition | Modified Residue | Peptide Sequence | Type of Modification |
|---|---|---|---|
| Dry State (MWG) | K56, K63, K78, K87 | Multiple | CML (Carboxymethyl-lysine) |
| K62, K77, K145 | Multiple | CEL (Carboxyethyl-lysine) | |
| H64 | HG(V)TVL TALGGILK | Intact Hexose | |
| R139 | HPGDFGADAQGAMTK | Intact Melibiose | |
| Aqueous (ACG) | K78, K87, K98 | Multiple | Intact Melibiose |
| H64, H81, H97 | Multiple | Intact Melibiose |
Advanced Structural Biology Techniques for Membrane Protein Characterization
The study of membrane proteins like the melibiose permease (MelB) requires sophisticated structural biology techniques to elucidate their complex mechanisms of action within the lipid bilayer.
X-ray Diffraction Studies of Melibiose Permease (MelB)
X-ray diffraction is a cornerstone technique for determining the high-resolution, three-dimensional structure of proteins. For membrane proteins like the Salmonella enterica serovar Typhimurium melibiose permease (MelBSt), obtaining crystals suitable for diffraction has been a significant challenge, but successful efforts have yielded critical insights. nih.govtdx.cat The crystal structure of a sugar-bound MelBSt mutant has been solved to a resolution of 3.05 Å (PDB ID: 7L17). nih.govrcsb.org
These structural studies revealed that MelBSt adopts the canonical Major Facilitator Superfamily (MFS) fold, consisting of 12 transmembrane helices. nih.govresearchgate.net The solved structures capture the transporter in an outward-facing conformation, where the substrate-binding site is accessible from the periplasmic side. nih.gov The binding of sugar analogs, such as nitrophenyl-α-D-galactoside, within the crystal structure has illuminated the molecular recognition mechanism for sugar substrates. rcsb.org These detailed atomic models provide a static snapshot that is fundamental for understanding the transport cycle. nih.gov
| Parameter | Value |
|---|---|
| PDB ID | 7L17 |
| Experimental Method | X-ray Diffraction |
| Resolution | 3.05 Å |
| Source Organism | Salmonella enterica subsp. enterica serovar Typhimurium str. LT2 |
| Deposition Date | 2020-12-14 |
Single-Molecule Force Spectroscopy for Substrate-Induced Structural Dynamics
While X-ray crystallography provides static images, single-molecule force spectroscopy (SMFS) offers a dynamic view of a protein's structural changes. researchgate.net This technique, often based on atomic force microscopy (AFM), measures the mechanical forces within a single protein molecule, revealing information about its unfolding pathways, stability, and conformational changes in response to ligand binding. researchgate.netnih.gov
SMFS has been used to investigate the substrate-induced structural dynamics of MelB from Salmonella typhimurium. nih.govresearchgate.net In the absence of its substrates (melibiose and Na⁺), MelB was found to exist in two distinct conformational states with different mechanical stabilities. nih.govresearchgate.net Upon the binding of either melibiose or a Na⁺ cation, the equilibrium shifts, causing MelB to increasingly populate a mechanically less stable state. nih.govresearchgate.net When both melibiose and Na⁺ are present, this less stable state becomes predominant. researchgate.netresearchgate.net These findings provide direct evidence for how substrate and co-substrate binding guide the transporter through the structural transitions necessary for the alternating-access mechanism of symport. nih.govresearchgate.net
Future Directions in D + Melibiose Research
Engineering of Novel Microorganisms for Enhanced D(+)-Melibiose Bioconversion Efficiencies
The ability of certain microorganisms to metabolize D(+)-Melibiose opens up avenues for its use as a feedstock in various biotechnological processes. Metabolic engineering and synthetic biology are powerful tools being explored to enhance the efficiency of melibiose (B213186) bioconversion into valuable products.
Beyond ethanol (B145695) production, engineered microorganisms can be designed to convert melibiose into a range of other valuable chemicals. For instance, engineered enteric bacteria like Escherichia coli, Klebsiella oxytoca, and Erwinia chrysanthemi have been shown to ferment raffinose (B1225341), a process that involves the extracellular accumulation of melibiose as an intermediate. nih.gov Further engineering of these or other robust industrial microbes could be directed towards the production of biofuels, organic acids, or platform chemicals from melibiose-containing feedstocks. This will require the introduction and optimization of novel metabolic pathways, as well as fine-tuning the expression of endogenous genes to redirect metabolic flux towards the desired product.
The development of synthetic biology tools, such as CRISPR-based gene editing and biosensors, will accelerate the engineering of novel microbial cell factories. These tools allow for precise and efficient modification of microbial genomes, enabling the rapid construction and testing of complex metabolic pathways. Biosensors that respond to intracellular concentrations of melibiose or its metabolic intermediates can be used to dynamically regulate gene expression, optimizing metabolic flux in real-time. The ultimate aim is to create robust and efficient microbial catalysts that can convert melibiose into a variety of bioproducts with high titers, rates, and yields, contributing to a more sustainable bio-based economy.
Advanced Structural and Mechanistic Investigations of Melibiose Transporters and Enzymes
A deep understanding of the structure and function of the proteins involved in melibiose transport and breakdown is fundamental to both understanding its biological role and for rational protein engineering. Future research will leverage advanced biophysical and computational techniques to provide unprecedented insights into these molecular machines.
The melibiose permease (MelB) of Escherichia coli is a well-studied example of a secondary transporter that couples the transport of melibiose to the electrochemical gradient of cations like Na+, Li+, or H+. pnas.org It is a member of the major facilitator superfamily (MFS) and is predicted to have 12 transmembrane helices. pnas.orgembopress.org While a 3D structural model has been proposed based on the crystal structure of the related lactose (B1674315) permease (LacY), high-resolution crystal structures of MelB in different conformational states are still needed. pnas.org These structures, obtained through techniques like X-ray crystallography and cryo-electron microscopy, will be invaluable for understanding the alternating access mechanism of transport, where the protein switches between outward-facing and inward-facing conformations to move the substrate across the membrane. nih.gov
Kinetic studies have revealed that the release of the co-transported cation is the rate-limiting step in the transport cycle of MelB. nih.gov Future research will employ techniques like single-molecule FRET and solid-supported membrane-based electrical measurements to probe the conformational dynamics of MelB in real-time. acs.orgresearchgate.net These studies will help to elucidate the precise sequence of events during the transport cycle, including substrate binding, conformational changes, and substrate release. Mutational analyses have identified key amino acid residues involved in cation and sugar binding, such as Asp55, Asp59, and Asp124. nih.govpnas.org Advanced computational methods like molecular dynamics simulations will be used to model the interactions between the transporter, substrates, and cations at an atomic level, providing a dynamic view of the transport process. nih.gov Furthermore, the use of conformation-specific nanobodies has emerged as a promising tool to trap and study specific kinetic states of the transporter. nih.gov
The primary enzyme responsible for melibiose hydrolysis is α-galactosidase. Human α-galactosidase, for example, operates via a double displacement mechanism, involving a covalent glycosyl-enzyme intermediate. nih.govresearchgate.net High-resolution crystal structures of this enzyme have been solved in various states, providing snapshots of the catalytic cycle. nih.govresearchgate.net Future studies will focus on understanding the catalytic mechanisms of α-galactosidases from a wider range of organisms, including those from extremophiles which may possess unique properties beneficial for industrial applications. Combining structural data with detailed kinetic and mechanistic studies, including the use of substrate analogs and isotope effects, will provide a more complete picture of how these enzymes achieve their remarkable catalytic efficiency and specificity. nih.gov This knowledge will be crucial for the rational design of more stable and efficient α-galactosidases for use in biotechnology and for the development of therapeutics for diseases like Fabry disease, which is caused by a deficiency in human α-galactosidase. nih.govfrontiersin.org
Further Exploration of D(+)-Melibiose-Derived Glycation Products in Complex Biological Systems
Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, and nucleic acids, leading to the formation of advanced glycation end-products (AGEs). nih.govresearchgate.net While the role of glucose in glycation is well-studied, the contribution of other sugars, including D(+)-Melibiose, is an emerging area of research.
Recent studies have identified a novel class of AGEs derived from melibiose, termed MAGEs (melibiose-derived AGEs). nih.govresearchgate.net These have been synthesized in vitro and their presence has been detected in tissues from various organisms, including humans. nih.govresearchgate.net MAGEs appear to be isomers of fructosamine (B8680336) with a unique structure. nih.govresearchgate.net The formation of MAGEs has been shown to be more efficient under anhydrous conditions, suggesting that the local environment can significantly influence the glycation process. nih.govdntb.gov.ua Mass spectrometry analysis has revealed that melibiose can modify lysine, arginine, and histidine residues in proteins, leading to both non-crosslinking and crosslinking modifications. nih.govdntb.gov.ua
A key future direction will be to fully characterize the chemical structures of the various MAGEs that can form in biological systems. This will require sophisticated analytical techniques, such as advanced mass spectrometry and nuclear magnetic resonance spectroscopy. Understanding the precise structures of these adducts is the first step towards elucidating their biological functions.
Another critical area of investigation will be to determine the physiological and pathological consequences of MAGE formation. The presence of MAGEs on proteins like serum albumin and immunoglobulins (IgG and IgA) has been reported, with different patterns observed in healthy individuals versus those with diabetes. kapelanbio.com This suggests that MAGEs could impact protein structure and function, potentially contributing to the development of diabetic complications or other diseases. nih.govkapelanbio.com Studies have also shown that certain melibiose-derived AGEs can activate pro-inflammatory signaling pathways, such as the NF-κB transcription factor, indicating a potential role in inflammation. frontiersin.org Further research is needed to explore the link between MAGEs and various pathological conditions, including diabetes, cardiovascular disease, neurodegenerative disorders, and cancer. nih.govkapelanbio.commdpi.commdpi.com
The development of specific antibodies and assays for the detection and quantification of MAGEs in biological samples will be crucial for clinical and epidemiological studies. mdpi.com This will allow researchers to investigate the correlation between MAGE levels and disease risk, progression, and response to therapy. Ultimately, a deeper understanding of melibiose-derived glycation could lead to the identification of new biomarkers for disease and novel therapeutic targets for the prevention and treatment of age-related and metabolic disorders. acs.org
Q & A
Basic Research Questions
Q. How should researchers characterize the purity and structural integrity of D(+)-Melibiose monohydrate for experimental use?
- Methodological Answer : Use HPLC (≥99% purity threshold, C18 column, aqueous mobile phase) to assess purity, as per standardized protocols for carbohydrate analysis . Confirm structural integrity via -NMR (DO solvent, δ 5.2–4.5 ppm for anomeric protons) and compare with reference spectra from databases like HMDB or PubChem . For crystallinity, perform X-ray diffraction (monoclinic crystal system, space group P2) and validate against published crystallographic data .
Q. What solvent systems are optimal for dissolving this compound in biochemical assays?
- Methodological Answer : The compound is highly water-soluble (2500 g/L at 25°C), making aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) ideal for most enzymatic assays . For hydrophobic interaction studies, use dimethyl sulfoxide (DMSO) as a co-solvent (≤10% v/v) to prevent precipitation . Pre-warm solvents to 40–50°C to accelerate dissolution, but avoid prolonged heating (>60°C) to prevent decomposition .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH (room temperature), 4°C (refrigerated), and -20°C (frozen). Monitor degradation via thin-layer chromatography (TLC; silica gel plates, n-butanol:ethanol:water = 5:3:2 mobile phase) and quantify hydrolyzed products (glucose/galactose) using enzymatic assays (e.g., glucose oxidase/peroxidase) .
Advanced Research Questions
Q. How does this compound interact with bacterial transporters like those in Enterobacter cloacae, and what methodological approaches can elucidate its uptake mechanism?
- Methodological Answer : Use radiolabeled -Melibiose in transport assays with E. cloacae cell suspensions. Measure uptake kinetics under varying cation conditions (Na, Li, H) to identify coupling ions. Compare with E. coli MelB transporter (Na-dependent) using competitive inhibition assays with thiodigalactoside (TDG) . For genetic validation, employ knockouts of the melA operon and complementation studies with plasmid-borne transporter genes .
Q. What experimental strategies resolve contradictions in reported melting points (179–182°C vs. 85°C for dihydrate)?
- Methodological Answer : The discrepancy arises from hydration state and decomposition behavior. Use thermogravimetric analysis (TGA) to differentiate monohydrate (mass loss ~5% at 100–120°C) from dihydrate (~10% mass loss). Perform differential scanning calorimetry (DSC) at controlled heating rates (2°C/min) to observe endothermic peaks: monohydrate melts sharply at 179–182°C, while dihydrate dehydrates at 85°C before melting .
Q. How can NMR spectroscopy quantify this compound in complex mixtures like honey or microbial lysates?
- Methodological Answer : Apply -NMR with a presaturation pulse to suppress water signals. Integrate anomeric proton peaks (δ 5.3 ppm for α-galactosyl residue) and use external calibration curves with pure standards. For quantification in honey, combine with HSQC (heteronuclear single quantum coherence) to resolve overlapping signals from fructose/glucose . Validate via spiked recovery experiments (80–120% recovery range) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
